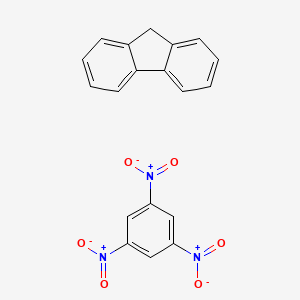

9H-fluorene;1,3,5-trinitrobenzene

Description

9H-Fluorene (C₁₃H₁₀, MW 166.22 g/mol) is a polycyclic aromatic hydrocarbon (PAH) consisting of two benzene rings fused to a central five-membered ring. It is widely studied for its electronic properties and applications in organic semiconductors and photovoltaics . Key identifiers include CAS 86-73-7, ChemSpider ID 6592, and IUPAC name 9H-fluorene. Thermodynamic data for fluorene include ΔfH°gas = 143.6 kJ/mol and Cp,solid = 203.4 J/mol·K, indicating moderate stability .

1,3,5-Trinitrobenzene (C₆H₃N₃O₆, MW 243.11 g/mol) is a nitroaromatic compound with three nitro groups symmetrically attached to a benzene ring.

Propriétés

Numéro CAS |

6268-69-5 |

|---|---|

Formule moléculaire |

C19H13N3O6 |

Poids moléculaire |

379.3 g/mol |

Nom IUPAC |

9H-fluorene;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C13H10.C6H3N3O6/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-8H,9H2;1-3H |

Clé InChI |

JVMQKJKGFDJFOB-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC=C2C3=CC=CC=C31.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene is typically synthesized through the nitration of benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the formation of the trinitro compound without over-nitration or decomposition .

Industrial Production Methods: Industrial production of 1,3,5-trinitrobenzene involves the decarboxylation of 2,4,6-trinitrobenzoic acid. This method is preferred due to its efficiency and the high purity of the resulting product .

Analyse Des Réactions Chimiques

Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including:

Reduction: Reduction of 1,3,5-trinitrobenzene yields 1,3,5-triaminobenzene, a precursor to phloroglucinol.

Charge-Transfer Complex Formation: It forms charge-transfer complexes with electron-rich arenes.

Common Reagents and Conditions:

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like tin(II) chloride.

Charge-Transfer Complex Formation: This reaction typically occurs in the presence of electron-rich aromatic compounds under mild conditions.

Major Products:

Reduction: The major product is 1,3,5-triaminobenzene.

Charge-Transfer Complex Formation: The products are charge-transfer complexes that exhibit unique electronic properties.

Applications De Recherche Scientifique

Chemistry: 1,3,5-Trinitrobenzene is used as a precursor in the synthesis of various chemical compounds, including explosives and dyes .

Biology and Medicine: Research has explored the potential use of fluorene derivatives in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents .

Industry: 1,3,5-Trinitrobenzene is used in the production of explosives for commercial mining and military applications. It also serves as a narrow-range pH indicator and an agent for vulcanizing natural rubber .

Mécanisme D'action

The mechanism of action of 9H-fluorene;1,3,5-trinitrobenzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules, contributing to its biological activity .

Comparaison Avec Des Composés Similaires

Substituent Effects on Fluorene Derivatives

The provided evidence highlights nitro-, bromo-, and alkyl-substituted fluorenes. Key comparisons include:

Key Findings :

Comparison with Nitroaromatic Compounds

- Stability : Multiple nitro groups increase thermal stability but reduce kinetic stability due to steric strain.

- Electronic Effects : Nitro groups withdraw electron density, creating electron-deficient aromatic systems useful in explosives and dyes.

Research Findings and Data Tables

Thermodynamic Data for Fluorene and Derivatives

| Property | 9H-Fluorene | 2-Nitro-9H-fluorene | 9-Bromo-9H-fluorene |

|---|---|---|---|

| ΔfH°gas (kJ/mol) | 143.6 | Not reported | Not reported |

| Cp,solid (J/mol·K) | 203.4 | 245.1* | 260.8* |

| S°solid (J/mol·K) | 205.5 | 280.3* | 275.6* |

*Estimated based on additive group contributions.

Spectral Data Highlights

- 2-Nitro-9H-fluorene: Strong IR absorption at 1520 cm⁻¹ (NO₂ asymmetric stretch) .

- 9-Bromo-9H-fluorene : UV/Vis λmax at 254 nm (π→π* transition) .

Q & A

Basic: What are the recommended methods for synthesizing high-purity 1,3,5-trinitrobenzene (TNB) in laboratory settings?

To synthesize TNB, nitration of benzene derivatives under controlled conditions is standard. Key steps include:

- Precursor selection : Use benzene derivatives with electron-withdrawing groups to direct nitration to the 1,3,5-positions.

- Purification : Recrystallize from dimethylformamide (DMF) or ethanol to remove isomers (e.g., 1,2,4-TNB) .

- Characterization : Confirm purity via HPLC (using a C18 column) and cross-validate with H NMR (absence of peaks at δ 8.5–9.0 ppm for non-symmetric isomers) .

Basic: How can the solubility and crystallization behavior of 9H-fluorene be optimized for material science applications?

9H-Fluorene dissolves in aromatic solvents (benzene, toluene) and glacial acetic acid. For crystallization:

- Solvent selection : Use hot ethanol for slow cooling, yielding monoclinic crystals.

- Temperature control : Maintain cooling rates ≤1°C/min to avoid amorphous phases .

- Additives : Introduce methoxymethyl groups (e.g., 9,9-bis(methoxymethyl)-9H-fluorene) to enhance solubility in polar aprotic solvents .

Advanced: What experimental approaches are used to analyze cocrystal formation between TNT and TNB, and how do these methods address energetic material performance?

The TNT/TNB cocrystal is synthesized via solvent evaporation. Key methodologies include:

- Molecular dynamics (MD) simulations : Use the COMPASS force field with NPT ensembles to predict cocrystal stability and sensitivity .

- Performance testing : Compare detonation velocity (via Chapman-Jouguet calculations) and impact sensitivity (using BAM fall hammer tests) against pure TNT/TNB .

- Structural validation : Pair powder XRD with DSC to confirm cocrystal formation (distinct melting endotherms at 85–90°C) .

Advanced: How can computational methods like DFT or QSPR predict the stability of nitro-fluorene derivatives?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) of C-NO bonds to assess thermal stability. For 3-nitro-9H-fluorene, BDEs < 200 kJ/mol indicate higher sensitivity .

- Quantitative Structure-Property Relationship (QSPR) : Train models using datasets of nitro-fluorenes’ melting points and solubility to predict new derivatives’ behavior .

- Neural networks : Optimize force field parameters for MD simulations of nitro-fluorene aggregates under varying temperatures .

Basic: What spectroscopic techniques are most effective for characterizing 9H-fluorene derivatives?

- H/C NMR : Identify substituent positions (e.g., nitro groups in 3-nitro-9H-fluorene show deshielding at δ 8.2–8.5 ppm) .

- IR spectroscopy : Detect carbonyl groups in oxidized derivatives (e.g., 9-fluorenone’s C=O stretch at 1715 cm) .

- Mass spectrometry (EI-MS) : Confirm molecular ions (e.g., m/z 211 for 3-nitro-9H-fluorene) and fragmentation patterns .

Advanced: How do high-pressure phase transitions of TNB influence its explosive sensitivity?

Under high pressure (>10 GPa):

- Structural changes : Use diamond anvil cells with synchrotron IR/Raman spectroscopy to observe nitro group reorientation and hydrogen bonding .

- Sensitivity correlation : Phase transitions reduce impact sensitivity by stabilizing the lattice. Compare with ambient-pressure sensitivity data from drop-weight tests .

Basic: What safety protocols are critical when handling nitro-fluorene derivatives?

- Storage : Keep 9H-fluorene derivatives at 0–6°C in airtight containers to prevent oxidation .

- Personal protective equipment (PPE) : Use nitrile gloves and fume hoods for nitro compounds (e.g., 3-nitro-9H-fluorene) due to carcinogenicity risks (H350 hazard) .

- Waste disposal : Follow RCRA guidelines for nitrated aromatics (U234 waste code) .

Advanced: What methodologies resolve contradictions in TNB’s thermal decomposition data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.